![molecular formula C13H16N2O B1427943 8-methoxy-N-propylquinolin-4-amine CAS No. 1247666-49-4](/img/structure/B1427943.png)
8-methoxy-N-propylquinolin-4-amine
Overview
Description
8-methoxy-N-propylquinolin-4-amine is a chemical compound with the CAS Number: 1247666-49-4 . It has a molecular weight of 216.28 and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 8-methoxy-N-propyl-4-quinolinamine . The InChI code for the compound is 1S/C13H16N2O/c1-3-8-14-11-7-9-15-13-10 (11)5-4-6-12 (13)16-2/h4-7,9H,3,8H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
8-methoxy-N-propylquinolin-4-amine is a powder with a molecular weight of 216.28 . It is stored at room temperature .Scientific Research Applications
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline and its derivatives, including compounds like 8-methoxy-N-propylquinolin-4-amine, play a significant role in medicinal chemistry due to their metal chelation properties and biological activities. Research in the last five years has highlighted their potential as broad-spectrum drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The modifications of 8-hydroxyquinoline aim to develop pharmacologically potent agents for anti-proliferative, anti-microbial, anti-fungal, anti-viral applications, and the treatment of neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antiprotozoal Drug Developments
8-Aminoquinoline derivatives, including structures related to 8-methoxy-N-propylquinolin-4-amine, have been explored for their antiprotozoal properties. Recent advancements have led to the discovery of compounds like tafenoquine and sitamaquine, offering prophylaxis against malaria and treatment for visceral leishmaniasis, respectively. These developments highlight the potential of 8-aminoquinoline derivatives in enhancing therapeutic actions and reducing toxicity for broader public health utility as future antiprotozoals (Tekwani & Walker, 2006).
Neuroprotective and Antidepressant-like Activities
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound similar in structural theme to 8-methoxy-N-propylquinolin-4-amine, has been found to exhibit neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. This suggests the potential of certain isoquinoline derivatives in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).
Zinc Ion Determination and Environmental Applications
The development of 8-amidoquinoline derivatives for the detection of Zn2+ ions in environmental and biological applications showcases the versatility of this chemical scaffold. These derivatives have been optimized for water solubility and cell membrane permeability, demonstrating their potential as functional receptors for zinc ions, which is crucial for elucidating the role of zinc in biological systems (Mohamad et al., 2021).
Anticancer Adjuvant Properties and Drug Repurposing
Aminoquinoline derivatives, by virtue of their unique biological mechanisms, have been explored for their anticancer adjuvant properties. These derivatives modulate various biochemical pathways, such as cell cycle arrest and apoptosis, highlighting their potential in enhancing the efficacy of conventional chemotherapy while minimizing toxicity. This research underscores the importance of 8-methoxy-N-propylquinolin-4-amine and related compounds in the ongoing search for effective cancer treatments (Ferreira et al., 2021).
Safety and Hazards
properties
IUPAC Name |
8-methoxy-N-propylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-8-14-11-7-9-15-13-10(11)5-4-6-12(13)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIOLUXWFPTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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